molecular formula C30H30O8 B11491616 Dibenzyl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Dibenzyl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11491616
M. Wt: 518.6 g/mol
InChI Key: IFDAJMORJMNCKW-UHFFFAOYSA-N
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Description

1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylate groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Benzylation: The benzyl groups can be introduced through benzylation reactions using benzyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl group can result in the formation of alcohols.

Scientific Research Applications

1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Antioxidant activity: The compound may scavenge free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
  • 1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Uniqueness

1,3-DIBENZYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H30O8

Molecular Weight

518.6 g/mol

IUPAC Name

dibenzyl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C30H30O8/c1-30(35)16-23(32)26(28(33)37-17-19-9-5-3-6-10-19)25(21-13-14-22(31)24(15-21)36-2)27(30)29(34)38-18-20-11-7-4-8-12-20/h3-15,25-27,31,35H,16-18H2,1-2H3

InChI Key

IFDAJMORJMNCKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4)O

Origin of Product

United States

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